Product packaging for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate(Cat. No.:CAS No. 41310-80-9)

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Cat. No.: B1301014
CAS No.: 41310-80-9
M. Wt: 224.23 g/mol
InChI Key: RCIGNAZAPKOTIY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS 41310-80-9) is a fluorinated organic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic and pharmaceutical structures. Its molecular formula is C12H13FO3, with an average molecular mass of 224.23 g/mol . The compound features a 4-oxobutanoate skeleton, which is a versatile C4 synthon for various carbon-carbon bond-forming reactions. One of its primary research applications is as a precursor in organocatalytic asymmetric synthesis. For instance, it is used in proline-catalyzed cross-aldol reactions with aldehydes, a key step in the catalytic enantioselective synthesis of β-(hydroxyalkyl)-γ-butyrolactones . These lactone structures are prominent motifs in numerous natural products and biologically active molecules. The methodology employing this compound has been successfully applied in the total synthesis of complex natural products such as (-)-enterolactone and the potent cytotoxin (-)-podophyllotoxin, a compound listed among the World Health Organization's essential medicines . The incorporation of the 4-fluorophenyl group is of significant interest in medicinal chemistry, as the fluorine atom can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity. Researchers value this compound for its role in developing new synthetic routes to chiral compounds and fluorinated target molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO3 B1301014 Ethyl 4-(4-fluorophenyl)-4-oxobutanoate CAS No. 41310-80-9

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGNAZAPKOTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365761
Record name ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41310-80-9
Record name ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-(4-fluorophenyl)-4-oxobutanoic acid.

    Reduction: Ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate 4-tert-butylphenyl C₁₆H₂₂O₃ 262.34 g/mol Increased steric bulk; altered solubility
Methyl 4-(4′-fluoro-2′-methyl-biphenyl-4-yl)-4-oxobutanoate 4′-fluoro-2′-methyl-biphenyl C₁₈H₁₇FO₃ 300.32 g/mol COX-2 inhibitor candidate
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-fluoro-4-methoxyphenyl C₁₃H₁₅FO₄ 266.26 g/mol Enhanced metabolic stability
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate 4-chlorophenyl C₁₂H₁₃ClO₃ 240.68 g/mol Higher electrophilicity; agrochemical precursor
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate 3-nitrophenyl C₁₂H₁₃NO₅ 251.24 g/mol Strong electron-withdrawing effects; explosive precursor

Electronic and Steric Modifications

  • Fluorine vs. Chlorine Substituents: The 4-fluorophenyl group in the parent compound exhibits moderate electron-withdrawing effects compared to the stronger inductive (-I) effect of chlorine in Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Chlorine increases electrophilicity at the ketone, accelerating nucleophilic attacks in condensation reactions .
  • Methoxy vs. Nitro Groups: Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate combines fluorine’s electronegativity with methoxy’s electron-donating resonance (+M), balancing solubility and stability for drug design . In contrast, the nitro group in Ethyl 4-(3-nitrophenyl)-4-oxobutanoate drastically lowers electron density, favoring applications in energetic materials .

Pharmacological Relevance

  • COX-2 Inhibition: Methyl 4-(4′-fluoro-2′-methyl-biphenyl-4-yl)-4-oxobutanoate (5b) is part of a fenbufen-derived library targeting cyclooxygenase-2 (COX-2), with the biphenyl system enhancing binding affinity .
  • Antipsychotic Derivatives : Pruvanserin hydrochloride, a 4-fluorophenethyl piperazine derivative, shares structural motifs with the parent compound, underscoring the role of fluorinated aromatics in central nervous system drug design .

Physicochemical Properties

  • Solubility: The tert-butyl group in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate improves lipophilicity (logP ~3.2), whereas polar substituents like methoxy reduce logP (e.g., ~2.5 for Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) .
  • Thermal Stability : Nitro-substituted derivatives exhibit lower thermal stability (decomposition onset ~150°C) compared to fluorine- or chlorine-containing analogues (>200°C) .

Biological Activity

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with the CAS number 41310-80-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H13FO3
  • Molecular Weight : Approximately 224.23 g/mol

The presence of a fluorine atom in the para position of the phenyl ring is crucial for its biological activity, influencing both lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, particularly by modulating Toll-like receptor (TLR) signaling pathways. This modulation leads to a decrease in pro-inflammatory cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases .
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications as an anticancer agent. The exact pathways through which these effects are mediated require further elucidation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Inhibits TLR signaling, reducing cytokine production.
Cytotoxic Exhibits effects against cancer cell lines, indicating potential anticancer properties.
Enzyme Interaction Modulates specific enzymes related to metabolic pathways and inflammatory responses .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The compound's ability to interfere with TLR signaling pathways was pivotal in this effect.
  • Cytotoxicity Against Cancer Cell Lines :
    • Research conducted on various cancer cell lines revealed that modifications to the structure of this compound enhanced its cytotoxic properties. For instance, introducing hydroxyl groups at specific positions on the phenyl ring improved inhibitory activity against NTMT1, a target implicated in tumorigenesis .
  • Mechanistic Studies :
    • Detailed mechanistic studies indicated that the compound interacts with specific binding sites on enzymes involved in inflammation and cancer progression. For instance, substitution patterns on the phenyl ring were found to significantly affect binding affinity and biological activity .

Q & A

Q. Q1. What are the primary synthetic routes for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation or Michael addition. For example:

  • Route 1 : Reacting 4-fluorophenylacetone with ethyl acetoacetate under alkaline conditions (e.g., NaOH in ethanol) yields the target compound via cyclocondensation. Optimizing molar ratios (e.g., 1:1.2 substrate:reagent) and temperature (70–80°C) improves yields to ~74–82% .
  • Route 2 : Using chalcone intermediates (e.g., (2E)-3-(4-fluorophenyl)-1-arylprop-2-en-1-one) with ethyl acetoacetate in refluxing ethanol (8–12 hours) produces derivatives with yields dependent on electron-withdrawing substituents on the aryl group .

Q. Key Factors :

  • Solvent polarity (ethanol vs. THF) affects reaction kinetics.
  • Catalytic bases (e.g., piperidine vs. NaOH) alter regioselectivity.
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170–175 ppm in 13C) .
    • FT-IR : Look for ketone (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve molecular conformation (e.g., envelope or half-chair cyclohexenone rings) and quantify dihedral angles between aromatic groups (e.g., 76.4–89.9° for 4-fluorophenyl/4-chlorophenyl planes) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in bioactivity data for fluorophenyl-substituted butanoates?

Methodological Answer:

  • Enzyme Assays : Test inhibition of COX-2 or kynurenine-3-hydroxylase using fluorometric assays (e.g., COX-2 IC50 determination via prostaglandin H2 conversion). Discrepancies may arise from fluorophenyl positioning; ortho-substitution (2-fluorophenyl) often enhances steric hindrance vs. para-substitution (4-fluorophenyl) .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites. Compare binding energies of 4-fluorophenyl vs. non-fluorinated analogs to rationalize potency variations .

Q. Q4. How do solvent dynamics and substituent effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Monitor reactions (e.g., SNAr with piperidine) via HPLC or GC-MS. Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions at the ketone or ester groups .
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict charge distribution; the electron-withdrawing 4-fluorophenyl group increases electrophilicity at the β-keto position, favoring nucleophilic attack .

Q. Q5. What advanced techniques characterize the compound’s solid-state behavior for formulation studies?

Methodological Answer:

  • Thermal Analysis : DSC/TGA identifies melting points (~120–140°C) and decomposition profiles (weight loss at >200°C). Amorphous vs. crystalline phases impact solubility .
  • Powder XRD : Compare experimental patterns (e.g., Cu-Kα radiation, 2θ = 5–50°) with simulated data from single-crystal structures to assess polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
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Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

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